2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
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Overview
Description
2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide is a complex organic compound with a molecular formula of C22H23N7O2 . This compound is characterized by its intricate structure, which includes a cyclohexyl group, a pyrazolyl group, and a triazatricyclo framework. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide involves multiple steps, typically starting with the preparation of the cyclohexyl and pyrazolyl intermediates. These intermediates are then subjected to a series of reactions, including cyclization and acylation, to form the final product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide include:
2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-6-oxo-6H-[1,2]diazepino[4,5,6-cd]indol-8-yl]acetamide: Shares a similar core structure but differs in the arrangement of functional groups.
2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxidanylidene-3,10,11-triazatricyclo[6.4.1.0^4,13]trideca-1,4,6,8(13),11-pentaen-6-yl]ethanamide: Another closely related compound with slight variations in the triazatricyclo framework.
These comparisons highlight the uniqueness of the compound in terms of its specific functional groups and structural configuration, which can influence its reactivity and applications.
Properties
Molecular Formula |
C22H25N7O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide |
InChI |
InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30) |
InChI Key |
NDEXUOWTGYUVGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2 |
Origin of Product |
United States |
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